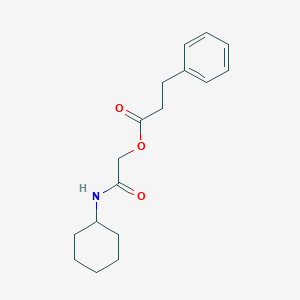
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide is a chemical compound with the molecular formula C12H21NO3S. It is commonly known as DMOX and belongs to the class of organic compounds called carbamothioic esters. DMOX has shown promising results in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of DMOX involves the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the activity of thymidylate synthase, an enzyme required for DNA synthesis. DMOX also inhibits the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication.
Biochemical and Physiological Effects:
DMOX has been found to induce various biochemical and physiological effects in cells. It has been shown to cause DNA damage and induce apoptosis in cancer cells. DMOX has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMOX is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, the use of DMOX in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the scientific research of DMOX. One area of interest is the development of DMOX-based antimicrobial agents for the treatment of drug-resistant infections. Another potential direction is the investigation of DMOX as a potential anticancer agent in combination with other chemotherapeutic drugs. Further studies are also needed to investigate the pharmacokinetics and toxicity of DMOX in vivo.
Synthesis Methods
The synthesis of DMOX involves the reaction of 2,2-dimethylpropanamide with oxalyl chloride followed by the reaction of the resulting intermediate with thioacetamide in the presence of a base. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
DMOX has been studied extensively for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. DMOX has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
properties
Product Name |
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide |
|---|---|
Molecular Formula |
C11H20N2O2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)9(14)13-10(16)12-7-8-5-4-6-15-8/h8H,4-7H2,1-3H3,(H2,12,13,14,16) |
InChI Key |
KHINURXJHTWXDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NCC1CCCO1 |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)

![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)





![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)